![molecular formula C18H23N5O4 B2497943 ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate CAS No. 1421585-82-1](/img/structure/B2497943.png)
ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Complex organic molecules like "ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate" often have multifaceted applications in medicinal chemistry due to their potential biological activities. The synthesis, structural analysis, and chemical property elucidation of such compounds are critical for understanding their potential uses.
Synthesis Analysis
The synthesis of complex molecules involving piperazine derivatives often involves multi-step reactions that include cyclocondensation, esterification, and sometimes specific reactions tailored to introduce triazolyl groups. For example, the synthesis of similar compounds has been achieved through reactions involving diacetyl, aromatic aldehyde, and ammonium acetate in the presence of catalysts in ethanol, showcasing the versatility and complexity of synthesizing piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the conformation, bond lengths, and angles of molecules. For related compounds, single-crystal X-ray diffraction analysis has revealed specific conformational details, such as chair conformations of piperazine rings and the orientation of substituent groups, which are critical for understanding molecular interactions (Kulkarni et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives can be significantly influenced by the nature of their substituent groups. For instance, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea have shown complex rearrangements, indicating the intricate chemical behavior these molecules can exhibit (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, can be assessed through various analytical techniques. For similar molecules, properties like conformation in the solid state and interactions within crystals have been studied through crystallographic methods, revealing the influence of molecular structure on physical properties (Faizi, Ahmad, & Golenya, 2016).
Chemical Properties Analysis
Investigating the chemical properties, including acidity, basicity, and reactivity towards different reagents, is crucial for understanding the behavior of these compounds in biological systems or chemical reactions. Studies on similar compounds have involved exploring their reactivity under various conditions to deduce mechanisms and predict reactivity patterns (Ishii, Chatani, Kakiuchi, & Murai, 1997).
科学的研究の応用
Antimicrobial Activity
Ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate and related compounds have been studied for their potential antimicrobial activities. For instance, derivatives of 1,2,4-triazol-3-one, through a series of reactions including Mannich reactions that involve piperazine nucleus, have shown good activity against test microorganisms, offering a new perspective in the development of antimicrobial agents (Fandaklı et al., 2012). Similarly, other studies have synthesized compounds with a piperazine nucleus and evaluated them for antimicrobial properties, revealing promising results against various microorganisms (Bektaş et al., 2007).
Neuroprotection
Another significant application involves neuroprotective strategies, particularly in the context of Alzheimer's disease. Compounds with a piperazine component have been synthesized for their potential to act as neuroprotective agents. One such compound, designed to offer a multi-target therapeutic approach, showed promising results in inhibiting acetylcholinesterase activity and offering protection against neurotoxicity in various models, suggesting a novel therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Antifungal and Antioxidant Activities
Further research into piperazine derivatives has explored their antifungal and antioxidant activities. Novel synthesis methods have facilitated the creation of conazole analogues, which have demonstrated promising antimicrobial, antioxidant, and enzyme inhibitory activities, underscoring the versatility of these compounds in medicinal chemistry applications (Mermer et al., 2018).
Drug Discovery and Molecular Design
Piperazine derivatives have also played a crucial role in the discovery and design of new therapeutic agents, including inhibitors for HIV-1 reverse transcriptase and dopamine transporter ligands. These applications illustrate the compound's potential in developing treatments for viral infections and substance abuse, highlighting its significance in drug discovery and pharmacological research (Romero et al., 1994); (Hsin et al., 2002).
特性
IUPAC Name |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-2-27-18(26)22-10-8-21(9-11-22)17(25)15-12-23(20-19-15)13-16(24)14-6-4-3-5-7-14/h3-7,12,16,24H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJZBQRKJDTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

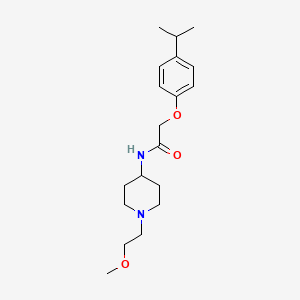
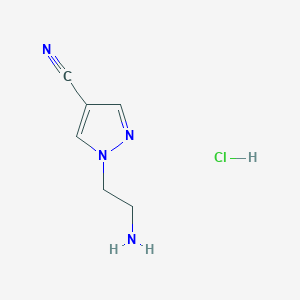
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
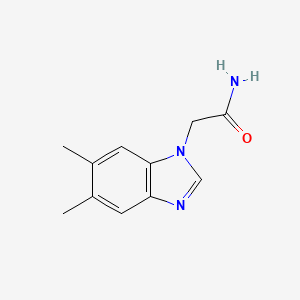
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)

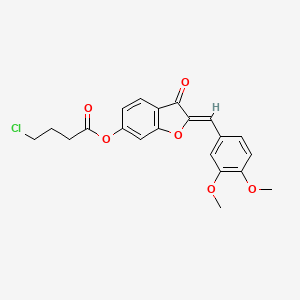
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)
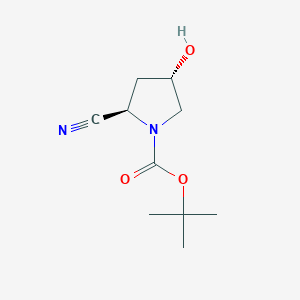

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)